3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one
Description
3-(Benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a benzyloxy group at position 3 and a methyl group at position 4 of the benzo[c]chromen-6-one scaffold. The molecular formula is C21H16O3 (average mass: 316.36 g/mol), with a ChemSpider ID of 2067247 . Its structure features a planar aromatic system, which enhances π-π stacking interactions, and the benzyloxy group contributes to lipophilicity, influencing solubility and bioavailability.
This compound is synthesized via nucleophilic substitution or Mitsunobu reactions, as seen in related benzyloxy-substituted coumarins . Benzo[c]chromen-6-one derivatives are pharmacologically significant, serving as intermediates for progesterone analogs, glucocorticoid modulators, and enzyme inhibitors .
Properties
IUPAC Name |
4-methyl-3-phenylmethoxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-14-19(23-13-15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)21(22)24-20(14)17/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGSFLFEERPJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one involves the reaction of substituted 2-hydroxychalcones with β-ketoesters. This reaction is promoted by a mild base, such as cesium carbonate, and proceeds through a domino Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization . The reaction conditions typically involve heating the reactants in a suitable solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its diverse biological activities:
- Neuroprotective Effects : Research has indicated that derivatives of benzo[c]chromen-6-one can inhibit monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition leads to increased levels of neurotransmitters, suggesting therapeutic potential for cognitive enhancement and neuroprotection .
- Anticancer Properties : In vitro studies have demonstrated that 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one can induce apoptosis in various cancer cell lines. The compound's mechanism involves modulation of signaling pathways related to cell proliferation and survival, leading to reduced cell viability at specific concentrations .
- Antimicrobial Activity : Compounds within this family have shown promising antimicrobial properties against a range of bacterial strains, indicating potential use in developing new antimicrobial agents.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for targeted modifications that can enhance reactivity and selectivity in synthetic pathways. For instance, it can be utilized in domino reactions involving substituted 2-hydroxychalcones and β-ketoesters, promoting efficient synthesis under mild conditions.
Material Science
The compound's chromophoric properties make it valuable in the development of dyes and pigments. Its ability to absorb specific wavelengths of light can be harnessed in various industrial applications, including textile and polymer industries.
Uniqueness of this compound
The specific substitution pattern of this compound imparts distinct chemical reactivity and biological activity compared to its analogs. The benzyloxy group at the 3-position allows for further functionalization, enhancing its utility in synthetic and medicinal chemistry.
Case Study 1: Neuroprotective Potential
A study published in the International Journal of Molecular Sciences evaluated several derivatives of benzo[c]chromen-6-one for their MAO-B inhibitory activities. The findings revealed that certain compounds exhibited IC50 values comparable to established inhibitors, indicating their potential as neuroprotective agents .
Case Study 2: Anticancer Activity
In a series of experiments focusing on cancer cell lines, researchers tested the cytotoxic effects of this compound. Results showed significant induction of apoptosis at varying concentrations, highlighting its potential as an anticancer therapeutic agent .
Case Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound demonstrated effective inhibition against multiple bacterial strains. The study suggests that derivatives could be developed into novel antimicrobial agents, addressing growing concerns over antibiotic resistance.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as phosphodiesterase II. By inhibiting this enzyme, the compound can modulate intracellular signaling pathways, leading to various biological effects. The inhibition of phosphodiesterase II results in increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating cellular functions .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : The parent compound (3-(benzyloxy)-4-methyl) has moderate lipophilicity (XLogP3 ~5.5), while chlorine substituents (e.g., 2-Cl or 4-Cl) increase polarity but retain high XLogP values .
- Solubility : Hydrogenated analogs (e.g., tetrahydro derivatives) exhibit improved aqueous solubility due to reduced aromaticity .
Key Findings :
- Enzyme Inhibition : Alkyl or alkoxy substituents (e.g., hydroxymethylbenzyloxy) enhance PDE2 inhibition compared to unsubstituted analogs, with IC50 values ~34 μM . The benzyloxy group in the target compound may reduce activity due to steric hindrance.
- Receptor Binding : Hydroxyl groups at positions 3 and 8 are critical for ERbeta selectivity and potency, as seen in optimized derivatives . The target compound lacks these groups, suggesting lower receptor affinity.
- Metal Chelation : Unlike natural hydroxylated analogs (e.g., urolithins), the benzyloxy and methyl groups in the target compound diminish metal-binding capacity, limiting applications in fluorescence-based metal sensing .
Analytical Data :
Biological Activity
3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is a derivative of the benzo[c]chromen-6-one class, which has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and as a phosphodiesterase (PDE) inhibitor. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzyloxy group and a methyl substituent on its chromene core, which are crucial for its biological properties. The synthesis of this compound typically involves alkylation reactions that yield derivatives with varying substituents, affecting their pharmacological profiles.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. In vitro experiments demonstrated that this compound can enhance cell viability in neuronal cell lines subjected to corticosterone-induced neurotoxicity. Specifically, it was shown to significantly increase the viability of HT-22 cells in a dose-dependent manner, with an optimal concentration identified at 12.5 μM . This protective effect is attributed to its ability to inhibit PDE2, which plays a role in regulating intracellular cAMP levels, thereby influencing neuronal survival and proliferation.
Phosphodiesterase Inhibition
The compound has been evaluated for its potential as a PDE2 inhibitor, with an IC50 value reported at 3.67 ± 0.47 μM . This level of inhibition indicates that it may serve as a therapeutic agent for conditions where PDE2 modulation is beneficial, such as neurodegenerative diseases. The structure-activity relationship (SAR) studies indicate that modifications to the alkoxy group can significantly influence the inhibitory potency against PDE2.
Comparative Biological Activity
To contextualize the biological activity of this compound, it is essential to compare it with other derivatives within the benzo[c]chromen-6-one class. The following table summarizes key findings from various studies on related compounds:
Case Studies and Research Findings
- Neuroprotective Mechanism : A study demonstrated that treatment with this compound resulted in reduced apoptosis in HT-22 cells exposed to corticosterone, suggesting its potential use in treating stress-related neurodegenerative conditions .
- PDE Inhibition : Another research effort focused on synthesizing various alkoxylated derivatives and evaluating their PDE inhibitory effects. The study found that structural modifications could enhance or diminish inhibitory activity, underscoring the need for careful design in drug development .
Q & A
Q. What are the established synthetic routes for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one?
The compound can be synthesized via cyclocondensation or multi-component reactions. For example:
- Cyclocondensation : Reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under controlled conditions yields benzo[c]chromen-6-one derivatives .
- Three-component synthesis : Combining primary amines, β-ketoesters, and chalcones in glycerol with Sc(OTf)3 as a catalyst at 100°C for 24 hours produces 6H-benzo[c]chromen-6-ones. Yields depend on substituent compatibility and reaction optimization .
- Modification of precursors : Derivatives like 3-(3-chloropropoxy)-6H-benzo[c]chromen-6-one (Uro-Cl) are synthesized by reacting 3-hydroxybenzo[c]chromen-6-one (Uro-B) with alkylating agents, followed by purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700–1725 cm⁻¹ for the chromenone core and benzyl ether C–O–C bands at ~1170 cm⁻¹) .
- Fluorometric measurements : Confirm electronic properties (e.g., fluorescence quenching in the presence of Fe³⁺ ions, as seen in Uro-m-Ch derivatives) .
- Thin-layer chromatography (TLC) : Monitors reaction progress using petroleum ether-ethyl acetate gradients .
- NMR and mass spectrometry : Essential for structural elucidation and purity assessment (not explicitly detailed in evidence but inferred as standard practice).
Q. What safety protocols are recommended for handling this compound?
- Toxicity : Classified under acute toxicity categories (oral, dermal, inhalation; Category 4), requiring gloves, goggles, and fume hoods .
- Storage : Keep in tightly sealed containers in dry, ventilated areas to prevent degradation .
- Spill management : Use inert absorbents and avoid direct contact; consult safety data sheets for emergency procedures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Catalyst selection : Scandium triflate (Sc(OTf)3) enhances three-component reactions in glycerol, a green solvent, achieving moderate yields (~30–35%) .
- Temperature control : Higher temperatures (e.g., 100°C) improve reaction rates but may increase side products; stepwise heating (15 minutes at room temperature followed by 24 hours at 100°C) balances yield and purity .
- Purification : Gradient elution (petroleum ether:ethyl acetate from 96:4 to 90:10) optimizes separation of polar byproducts .
Q. How do structural modifications influence biological activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) or alkyl chains (e.g., pentyloxy) alters electron density and bioavailability. For example, 3-((2-fluorobenzyl)oxy)-8-methyl derivatives showed improved solubility but required IR (1719 cm⁻¹ for C=O) and NMR validation .
- Biological targets : Modifications to the benzyloxy or methyl groups enhance phosphodiesterase (PDE2) inhibition. Lead compounds with IC50 > 100 μM were redesigned using computational docking (Discovery Studio CDOCKER) to improve binding .
Q. What analytical challenges arise in detecting trace impurities or degradation products?
- Impurity profiling : Use HPLC-MS to identify byproducts from incomplete alkylation or oxidation. For example, residual Uro-B (3-hydroxy precursor) may persist if reaction conditions are suboptimal .
- Degradation studies : Monitor stability under varying pH and temperature. Acetic acid solutions (used in chemosensors) may hydrolyze benzyl ethers, requiring fluorometric validation of intact structures .
Q. How can contradictory spectral data be resolved during structural confirmation?
- Cross-validation : Combine FTIR (C=O stretch), ¹H/¹³C NMR (aromatic protons and methyl groups), and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
- X-ray crystallography : Resolves ambiguities in stereochemistry or substituent positioning, as demonstrated for related chromenones in single-crystal studies .
Q. What strategies enhance selectivity in metal ion detection using derived chemosensors?
- Functionalization : Uro-m-Ch (chitosan-modified urolithin) selectively binds Fe³⁺ via hydroxyl and carbonyl groups, validated through interference studies with competing ions (e.g., Cu²⁺, Zn²⁺) .
- Fluorescence quenching : Optimize sensor concentration (e.g., 10 μM Uro-m-Ch in acetic acid) and pH to minimize false signals. Selective quenching by Fe³⁺ occurs at λex/λem = 340/450 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
